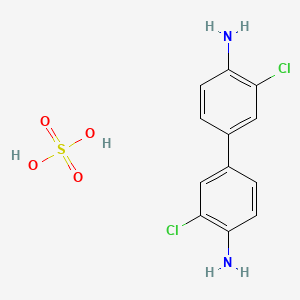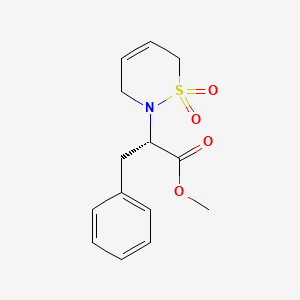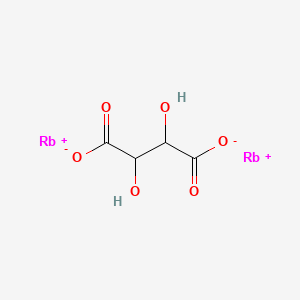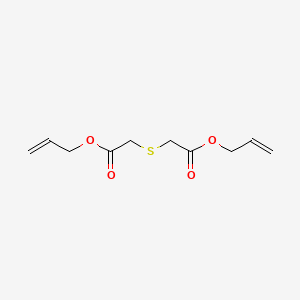
4-(2-Hydroxyethyl)piperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)piperazine-2,6-dione is a heterocyclic organic compound that belongs to the piperazine family. This compound is characterized by a piperazine ring substituted with a hydroxyethyl group at the 4-position and two keto groups at the 2 and 6 positions. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale cyclization reactions. These processes often utilize microwave irradiation to enhance reaction rates and yields. The use of iminodiacetic acid and various amines under microwave conditions has been reported to produce piperazine-2,6-dione derivatives in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazine derivatives .
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)piperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This mechanism is crucial in its role as a pharmaceutical agent, where it can inhibit or activate specific biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine-2,6-dione: Lacks the hydroxyethyl group but shares the core piperazine structure.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Contains an indole moiety instead of the hydroxyethyl group.
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the keto groups at the 2 and 6 positions .
Uniqueness
4-(2-Hydroxyethyl)piperazine-2,6-dione is unique due to the presence of both the hydroxyethyl group and the keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry .
Propriétés
Numéro CAS |
89601-03-6 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-8-3-5(10)7-6(11)4-8/h9H,1-4H2,(H,7,10,11) |
Clé InChI |
XFGLZOQWQOHWTL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)CN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





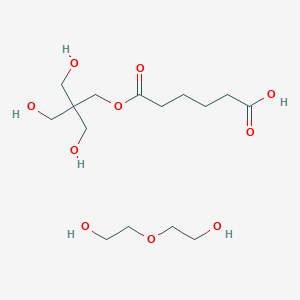
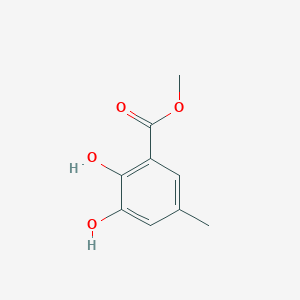
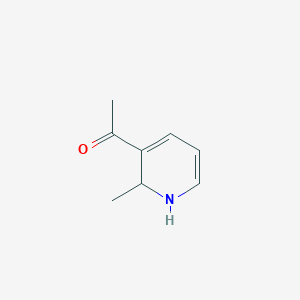
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
